molecular formula C6H3ClF3N B1631558 3-Chloro-4-(trifluoromethyl)pyridine CAS No. 81565-19-7

3-Chloro-4-(trifluoromethyl)pyridine

Cat. No. B1631558
CAS RN: 81565-19-7
M. Wt: 181.54 g/mol
InChI Key: YNYROPYZSZBORI-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 181.54 . It is used as a reagent in various applications .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Chloro-4-(trifluoromethyl)pyridine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)pyridine is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

3-Chloro-4-(trifluoromethyl)pyridine is a colorless or pale yellow liquid . It has a refractive index of n20/D 1.406, a boiling point of 37 °C/10 mmHg, and a density of 1.391 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-4-(trifluoromethyl)pyridine, are key structural ingredients in active agrochemical ingredients . They are used in the protection of crops from pests .
  • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Specific methods of application or experimental procedures may vary depending on the specific agrochemical product and its intended use.
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

  • Summary of Application : TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Results or Outcomes : Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of Application : 4-(Trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of MOFs .

Synthesis of Methiodide Salts

  • Summary of Application : 4-(Trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of methiodide salts .

Preparation of Aminopyridines

  • Summary of Application : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, is used in the preparation of aminopyridines via amination reactions .
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of aminopyridines .

Production of Chlorfenapyr

  • Summary of Application : Trifluoromethylpyridine derivatives can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
  • Results or Outcomes : The outcomes of this application would be the successful production of chlorfenapyr, a pesticide with certain herbicidal activity .

Preparation of Trifluoromethylpyridyllithiums

  • Summary of Application : 4-(Trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of trifluoromethylpyridyllithiums .

Regioselective Preparation of Tetramethylbiphenyls

  • Summary of Application : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene .
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of tetramethylbiphenyls .

Safety And Hazards

When handling 3-Chloro-4-(trifluoromethyl)pyridine, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYROPYZSZBORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478374
Record name 3-Chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)pyridine

CAS RN

81565-19-7
Record name 3-Chloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81565-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
S Yamamoto, T Shibata, K Abe, K Oda… - Chemical and …, 2016 - jstage.jst.go.jp
A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity. Starting from 2-chloro-N-{(S)-phenyl [(2S)-…
Number of citations: 3 www.jstage.jst.go.jp
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
The metalation of 2,3‐, 2,6‐, 2,4‐ and 3,5‐dichlorobenzotrifluorides can be readily effected with standard reagents such as lithium diisopropylamide, lithium 2,2,6,6‐tetramethylpiperidide…
M Schlosser - Synlett, 2007 - thieme-connect.com
Halogens, in particular fluorine atoms, are favorite tools to fine-tune the chemical and biological properties of pharmaceutical or agricultural development products. At the same time, …
Number of citations: 12 www.thieme-connect.com
J Zhang, J Wu, J Toyohara, Y Fujita, H Chen… - PLoS …, 2011 - journals.plos.org
Glycine transporter-1 (GlyT-1) in glial cells regulates extracellular levels of glycine, which acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptors in the brain. In …
Number of citations: 8 journals.plos.org
M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
Number of citations: 251 pubs.rsc.org
TD Casselman - 2023 - search.proquest.com
The two pillars of synthetic organic chemistry, reaction methodology development and total synthesis of complex natural products, has remained the focus of chemical research for …
Number of citations: 0 search.proquest.com

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